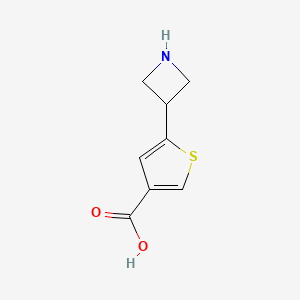

5-(Azetidin-3-yl)thiophene-3-carboxylic acid

描述

BenchChem offers high-quality 5-(Azetidin-3-yl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(azetidin-3-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)5-1-7(12-4-5)6-2-9-3-6/h1,4,6,9H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNSOGKHRYAIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Properties of 5-(Azetidin-3-yl)thiophene-3-carboxylic Acid for Drug Development

Prepared by: Gemini, Senior Application Scientist

Abstract

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound incorporating both a basic azetidine ring and an acidic thiophene carboxylic acid moiety. As a zwitterionic small molecule, its physicochemical profile is critical for its potential application in medicinal chemistry and drug development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the core physicochemical properties of this molecule, including its ionization constants (pKa), lipophilicity (logD), and aqueous solubility. By grounding our analysis in the established properties of its constituent fragments—azetidine and thiophene-3-carboxylic acid—we offer expert insights into its expected behavior. Furthermore, this document details robust, step-by-step experimental protocols for the empirical validation of these properties, designed to provide the trustworthy and accurate data required for lead optimization and candidate selection in a research and development setting.

Introduction to the Physicochemical Profile

Chemical Identity and Structure

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a novel heterocyclic structure. Its defining feature is the covalent linkage of an alicyclic amine (azetidine) and an aromatic carboxylic acid (thiophene-3-carboxylic acid), resulting in a molecule with both a basic and an acidic center.

-

Molecular Formula: C₈H₉NO₂S

-

Molecular Weight: 183.23 g/mol

-

IUPAC Name: 5-(Azetidin-3-yl)thiophene-3-carboxylic acid

The presence of both a proton-accepting amine and a proton-donating carboxylic acid group within the same molecule means it will exist predominantly as a zwitterion at physiological pH.

The Imperative of Physicochemical Profiling in Drug Discovery

The measurement and understanding of a compound's physicochemical properties are foundational to modern drug discovery.[1] These characteristics, including ionization, lipophilicity, and solubility, are primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] Early-stage characterization allows for the rational design of molecules with improved pharmacokinetic behavior, ultimately reducing the high attrition rates of new chemical entities (NCEs) during development.[1][3] A thorough physicochemical assessment is not merely a data-gathering exercise; it is a critical tool for predicting a compound's in vivo performance and guiding its path from a laboratory curiosity to a potential therapeutic agent.[4]

Fragment-Based Property Prediction and Analysis

In the absence of direct experimental data for the title compound, a robust predictive model can be constructed by analyzing the known properties of its core fragments. This approach provides a scientifically grounded hypothesis for its expected behavior.

Ionization Behavior and pKa Estimation

The molecule possesses two ionizable centers: the secondary amine of the azetidine ring and the carboxylic acid on the thiophene ring.

-

Basic pKa (pKa₂): The conjugate acid of a simple, unsubstituted azetidine ring has a pKa of approximately 11.3.[5][6][7] In the target molecule, the azetidine nitrogen is attached to an electron-withdrawing thiophene ring system. This inductive effect is expected to decrease the electron density on the nitrogen, thereby reducing its basicity. Therefore, the pKa of the azetidinium ion is predicted to be slightly lower than the parent heterocycle, likely in the range of 9.5 - 10.5 .

-

Acidic pKa (pKa₁): Thiophene-3-carboxylic acid has a reported pKa of approximately 4.1. The azetidine substituent at the 5-position is not expected to exert a strong electronic influence on the distant carboxylic acid group. Thus, the acidic pKa is predicted to remain close to this value, estimated to be in the range of 4.0 - 4.5 .

This dual-pKa profile confirms the compound's zwitterionic nature across a broad physiological pH range.

Caption: Predicted ionization states of the molecule at different pH ranges.

Lipophilicity: The Critical Distinction Between logP and logD

Lipophilicity is a key predictor of a drug's ability to cross biological membranes. For ionizable molecules, it is crucial to distinguish between logP and logD.[8]

-

logP is the partition coefficient of the purely neutral form of a molecule between octanol and water. For this compound, the neutral form is the zwitterion.

-

logD is the distribution coefficient at a specific pH, accounting for all ionic species present. It is the more biologically relevant descriptor.[8][9]

Given its zwitterionic state, the molecule is expected to have a low, likely negative, calculated logP (cLogP). The logD will exhibit a 'U-shaped' curve as a function of pH, reaching a minimum value (logDmin) near its isoelectric point and increasing at pH values far from the pKa's, where the molecule becomes predominantly a single charged species. At physiological pH 7.4, the molecule will be overwhelmingly zwitterionic, and its logD₇.₄ is predicted to be low, likely in the range of -1.0 to 0.5 .

Aqueous Solubility Profile

The solubility of a zwitterionic compound is highly pH-dependent.

-

Solubility at the Isoelectric Point (pI): Solubility is expected to be at its minimum at the pI, where the net charge is zero, minimizing favorable interactions with water. The pI can be estimated as the average of the two pKa values: pI ≈ (4.1 + 10.0) / 2 = 7.05 .

-

Solubility at Extreme pH: As the pH moves away from the pI, the molecule becomes predominantly cationic (at low pH) or anionic (at high pH). These charged species form stronger interactions with water, leading to a significant increase in aqueous solubility. Studies have shown that zwitterionic forms often exhibit enhanced solubility compared to their neutral, non-ionic counterparts.[10][11]

Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Implication for Drug Development |

| Molecular Weight | 183.23 g/mol | Well within Lipinski's guidelines (<500), favorable for good absorption.[12] |

| Acidic pKa (pKa₁) | 4.0 – 4.5 | Carboxylic acid will be deprotonated at physiological pH. |

| Basic pKa (pKa₂) | 9.5 – 10.5 | Azetidine amine will be protonated at physiological pH. |

| logD at pH 7.4 | -1.0 to 0.5 | Indicates high polarity; may limit passive membrane permeability but could be favorable for avoiding off-target toxicity. |

| H-Bond Donors | 2 (as zwitterion) | Within Lipinski's guidelines (≤5).[12] |

| H-Bond Acceptors | 3 (as zwitterion) | Within Lipinski's guidelines (≤10).[12] |

| Aqueous Solubility | pH-dependent | Expected to be lowest near pH 7 and high at acidic/basic pH. Zwitterionic nature may enhance overall solubility.[10] |

Experimental Protocols for Physicochemical Characterization

Empirical measurement is essential to validate in silico predictions and provide definitive data for decision-making.[3] The following protocols describe robust, standard methodologies for characterizing the key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of ionization constants.

Causality: Potentiometric titration is chosen for its accuracy and ability to directly measure pKa values without relying on chromophores, which may not be present or could interfere with spectroscopic methods.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 1-3 mg of the test compound. Dissolve in a minimal amount of methanol or DMSO before diluting with deionized water to a final volume of 10 mL. Add KCl to a final concentration of 0.15 M to ensure constant ionic strength.

-

Instrumentation: Use a calibrated automatic titrator equipped with a glass pH electrode. Calibrate the electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment.

-

Titration: Perform a blank titration of the solvent system first to correct for background effects. For the sample, perform an acid-going titration with standardized 0.1 M HCl to approximately pH 2, followed by a base-going titration with standardized 0.1 M KOH to approximately pH 12.

-

Analysis: Utilize pKa calculation software to analyze the resulting titration curve. The software will identify the equivalence points and calculate the pKa values from the pH at the half-equivalence points. The two inflection points will correspond to the acidic (pKa₁) and basic (pKa₂) constants.

Protocol for logD Determination via Shake-Flask Method

The shake-flask method is the "gold standard" for lipophilicity measurement, directly quantifying the partitioning of a compound between n-octanol and an aqueous buffer.[13]

Causality: This method is chosen for its directness and accuracy. By measuring logD at pH 7.4, we obtain a value directly relevant to the physiological conditions in blood plasma and interstitial fluid.

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) for 24 hours. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the aqueous stock solution.

-

Equilibration: Agitate the vial on a shaker at a constant temperature (25°C) for 24 hours to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and octanol layers using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol for Aqueous Solubility Determination via 96-Well Filter Plate Method

This high-throughput method provides a rapid and resource-efficient way to measure kinetic aqueous solubility, which is highly relevant for early-stage drug discovery.

Causality: This method is selected for its high throughput and compatibility with compound libraries typically stored in DMSO. It mimics the scenario where a drug candidate is introduced into an aqueous environment from an organic solvent, providing a "kinetic" solubility value that is often more predictive of in vivo dissolution than thermodynamic solubility.

Caption: High-throughput kinetic solubility assay workflow.

Step-by-Step Methodology:

-

Plate Preparation: Using a 96-well solubility filter plate (e.g., Millipore MultiScreen™), add 190 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 10 µL of a 10 mM stock solution of the compound in DMSO to the appropriate wells. This results in a final nominal concentration of 500 µM and a 5% DMSO co-solvent concentration. The effect of DMSO can increase apparent solubility, which should be noted.

-

Incubation: Seal the plate and shake at room temperature for 18-24 hours to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate onto a vacuum manifold fitted with a 96-well collection plate. Apply vacuum to filter the contents, separating the soluble fraction from any precipitated solid.

-

Quantification: Analyze the concentration of the compound in the filtrate of the collection plate using a suitable method like LC-MS/MS or HPLC-UV. The solubility is determined by comparing the measured concentration to a calibration curve prepared in a 50/50 mixture of acetonitrile/water to ensure full dissolution.

Implications for Drug Development

The physicochemical profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid—characterized by low molecular weight, high polarity (low logD), and pH-dependent solubility—has significant implications for its development potential.

-

Absorption: The low logD suggests that passive diffusion across the gut wall may be limited. However, its high solubility and potential for recognition by solute carriers (due to its amino acid-like structure) could facilitate absorption.

-

Distribution: High polarity generally leads to a lower volume of distribution (Vd), confining the drug primarily to the plasma and extracellular fluids and reducing penetration into the central nervous system (CNS) or adipose tissue.

-

Metabolism & Excretion: High water solubility often facilitates renal clearance, potentially reducing the likelihood of extensive metabolic transformation and associated toxicities.

These properties suggest the compound may be better suited for targets outside the CNS and could exhibit favorable clearance properties. The experimental validation of these predictions is a mandatory next step for any further development.

Conclusion

5-(Azetidin-3-yl)thiophene-3-carboxylic acid presents a physicochemical profile dominated by its zwitterionic character. Fragment-based analysis provides a strong predictive foundation, suggesting a polar molecule with pH-dependent solubility and two distinct pKa values. This guide outlines the rationale and detailed experimental protocols necessary to move beyond prediction to empirical validation. By systematically applying these robust methods for determining pKa, logD, and aqueous solubility, researchers can generate the high-quality, reliable data essential for making informed decisions in the complex and demanding process of drug discovery and development.

References

- Azetidine - Grokipedia. (n.d.).

-

Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729. Available at: [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

SciSpace. (n.d.). Physicochemical profiling in drug research and development. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Lead Research. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Kumar, S., & Goud, N. R. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1747–1755. Available at: [Link]

-

García-Sosa, K., et al. (2012). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Journal of Agricultural and Food Chemistry, 60(2), 578-584. Available at: [Link]

-

ResearchGate. (n.d.). Solubility data of zwitterions in water. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

J-Stage. (n.d.). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

LookChem. (n.d.). 3-Thiophenecarboxylic acid. Retrieved from [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances [langhuapharma.com]

- 4. scispace.com [scispace.com]

- 5. Azetidine â Grokipedia [grokipedia.com]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs [academia.edu]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Molecular structure and weight of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid

An In-Depth Technical Guide to 5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Azetidine and thiophene moieties are significant pharmacophores, and their combination in this structure presents a unique scaffold for therapeutic innovation. This document details the molecular structure, calculated physicochemical properties, potential synthetic routes, and prospective applications of this compound. The information herein is curated for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge to stimulate further investigation.

Introduction and Rationale

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. Small, rigid ring systems are particularly sought after for their ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and solubility, while providing a three-dimensional architecture for precise target engagement. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry due to their unique structural and chemical characteristics.[1][2] Their inherent ring strain and sp3-rich nature make them attractive for designing bioactive molecules.[1]

Thiophene-3-carboxylic acid and its derivatives are also well-established pharmacophores found in a variety of therapeutic agents. The thiophene ring serves as a versatile bioisostere for phenyl rings and can engage in various non-covalent interactions with biological targets.

This guide focuses on the novel combination of these two key fragments in 5-(Azetidin-3-yl)thiophene-3-carboxylic acid . The strategic placement of the azetidine ring on the thiophene-3-carboxylic acid core is anticipated to yield a molecule with distinct physicochemical properties and biological activities. The azetidine moiety can introduce a basic center, a vector for substitution, and a rigidifying element, while the thiophene-3-carboxylic acid portion provides an acidic handle and a scaffold for further functionalization. This unique combination makes 5-(Azetidin-3-yl)thiophene-3-carboxylic acid a compelling candidate for library synthesis and screening in various drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid consists of a thiophene ring substituted at the 5-position with an azetidin-3-yl group and at the 3-position with a carboxylic acid.

2D and 3D Representations

Caption: 2D Molecular Structure of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid.

Calculated Physicochemical Data

The following table summarizes the key physicochemical properties of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, calculated based on its chemical structure. These parameters are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂S | Chemically Deduced |

| Molecular Weight | 183.23 g/mol | Chemically Deduced |

| Monoisotopic Mass | 183.03540 g/mol | Chemically Deduced |

| Topological Polar Surface Area | 78.49 Ų | Estimated |

| Hydrogen Bond Donors | 2 | Estimated |

| Hydrogen Bond Acceptors | 4 | Estimated |

| Rotatable Bonds | 2 | Estimated |

| LogP (Predicted) | 1.2 | Estimated |

| pKa (Predicted Acidic) | ~4.0 (Carboxylic Acid) | Estimated |

| pKa (Predicted Basic) | ~8.5 (Azetidine Nitrogen) | Estimated |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential route involves a cross-coupling reaction between a protected 3-bromo-5-(alkoxycarbonyl)thiophene and a protected azetidine derivative, followed by deprotection and hydrolysis.

Caption: Proposed synthetic pathway for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid.

Experimental Protocol (Hypothetical):

-

Stille Cross-Coupling: To a solution of a suitable 3-bromothiophene-5-carboxylic acid ester and N-Boc-3-(tributylstannyl)azetidine in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction mixture is heated under an inert atmosphere until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the protected intermediate.

-

Deprotection and Hydrolysis: The purified intermediate is then subjected to acidic conditions (e.g., trifluoroacetic acid) to remove the Boc protecting group, followed by basic hydrolysis (e.g., with NaOH or LiOH) of the ester to yield the final carboxylic acid.

-

Final Purification: The final product is purified by recrystallization or preparative HPLC to afford 5-(Azetidin-3-yl)thiophene-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm).

-

Azetidine Protons: A multiplet for the CH group attached to the thiophene (δ ~4.0 ppm) and two multiplets for the CH₂ groups of the azetidine ring (δ 3.5-4.5 ppm).

-

NH Proton: A broad singlet for the azetidine NH (variable chemical shift).

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Thiophene Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Carboxylic Carbonyl: A signal around δ 170 ppm.

-

Azetidine Carbons: Signals in the aliphatic region (δ 30-60 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

-

N-H Stretch (Azetidine): A sharp to medium absorption around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.

-

C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.[3]

Potential Applications in Drug Development

The unique structural features of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid suggest its potential utility in several therapeutic areas.

Central Nervous System (CNS) Disorders

Azetidine derivatives have shown promise as modulators of CNS targets.[4] The rigid azetidine core can orient the thiophene-carboxylic acid moiety for optimal interaction with receptors and transporters in the brain. The presence of both acidic and basic centers may also facilitate blood-brain barrier penetration.

Anticancer Agents

Thiophene-based compounds have been investigated for their anticancer properties. The incorporation of the azetidine ring could enhance the selectivity and potency of these agents by providing additional interaction points with target proteins, such as kinases or other enzymes involved in cancer signaling pathways.

Antimicrobial Agents

The azetidine ring is a key component of some β-lactam antibiotics. While this compound is not a β-lactam, the azetidine moiety could be explored for the development of novel non-β-lactam antimicrobial agents.

Conclusion and Future Directions

5-(Azetidin-3-yl)thiophene-3-carboxylic acid represents a novel and promising scaffold for medicinal chemistry. Its synthesis, while not yet reported, appears feasible through established synthetic methods. The predicted physicochemical properties suggest that this compound is a good starting point for the development of drug-like molecules.

Future work should focus on the development of an efficient and scalable synthesis of this compound and its derivatives. Subsequent biological screening against a wide range of targets will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

References

- Guidechem. Methyl 5-(azetidin-3-yl)

- ACS Publications. (2020, April 27).

- Useful Spectroscopic D

- Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.

- Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- National Institutes of Health. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem.

- PMC. (2024, September 11).

- ResearchGate. (2011, March).

- PubMed. (2026, January 5).

-

National Institutes of Health. Thiophene-3-carboxylic acid [5-(3-methyl-[5][6][7]oxadiazol-5-yl) - PubChem.

- Future Medicinal Chemistry. (2026, January 5).

- The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid.

- Thermo Fisher Scientific. Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals.

- BenchChem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.

- Chem-Impex. Azetidine-3-carboxylic acid.-carboxylic acid*.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Sourcing and Synthetic Utilization of 5-(Azetidin-3-yl)thiophene-3-carboxylic Acid in Drug Discovery

Executive Summary

The integration of highly rigid, low-lipophilicity aliphatic rings with electron-rich heteroaromatics has become a cornerstone of modern medicinal chemistry. 5-(Azetidin-3-yl)thiophene-3-carboxylic acid represents a privileged chimeric scaffold, combining the metabolic stability of the azetidine ring with the bioisosteric versatility of the thiophene nucleus. This technical guide provides an in-depth analysis of the chemical registry search strategies, pharmacological relevance, and self-validating synthetic protocols required to successfully deploy this building block in lead optimization campaigns.

Chemical Identity and CAS Registry Search Strategies

A common hurdle in sourcing advanced heterocyclic building blocks is the discrepancy between the theoretical active pharmacophore (the free amine) and its commercially viable form.

During a rigorous registry search, it becomes evident that the fully deprotected 5-(Azetidin-3-yl)thiophene-3-carboxylic acid lacks a widely recognized, commercially active Chemical Abstracts Service (CAS) registry number. The free secondary amine is highly polar, zwitterionic in nature (due to the adjacent carboxylic acid), and prone to degradation or oligomerization during long-term storage.

To circumvent this, the pharmaceutical industry standardizes the sourcing of this scaffold via its N-Boc protected derivative: 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid , registered under CAS: 2092801-64-2 [1]. This bench-stable precursor allows for facile downstream functionalization before a final, controlled deprotection step.

Table 1: Quantitative Physicochemical and Registry Data

| Parameter | 5-(Azetidin-3-yl)thiophene-3-carboxylic acid | 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid |

| Status | Deprotected Free Amine | N-Boc Protected Precursor |

| CAS Registry Number | Unregistered / Custom Synthesis | 2092801-64-2 |

| Molecular Formula | C₈H₉NO₂S | C₁₃H₁₇NO₄S |

| Molecular Weight | 183.23 g/mol | 283.34 g/mol |

| Synthetic Role | Active Pharmacophore Vector | Bench-Stable Synthetic Intermediate |

Pharmacological Relevance: The Azetidine-Thiophene Scaffold

The architectural combination of an azetidine and a thiophene is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles.

-

Azetidines as Privileged Scaffolds: As highlighted in2[2], the four-membered azetidine ring offers an optimal compromise between metabolic stability and molecular rigidity. Compared to highly flexible aliphatic chains or highly lipophilic piperidines, azetidines lower the overall lipophilicity (logP) of a drug candidate while locking the molecule into a bioactive conformation, thereby reducing off-target entropy penalties.

-

Thiophenes as Bioisosteres: Thiophenes are extensively utilized as bioisosteric replacements for phenyl rings. The sulfur atom allows for unique vector geometries and can participate in additional hydrogen bonding, fundamentally enhancing drug-receptor interactions[3]. The 3 dictate that substituting a benzene ring with a thiophene often improves the physicochemical properties and metabolic stability of the parent compound[3].

Synthetic Methodologies and Experimental Protocols

To construct or utilize this scaffold, researchers must rely on robust, self-validating synthetic protocols. The following methodologies detail the construction of the core scaffold and its subsequent activation.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of the N-Boc protected intermediate (CAS: 2092801-64-2) from 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine and 5-bromothiophene-3-carboxylic acid.

-

Preparation: In an oven-dried Schlenk flask under argon, combine 5-bromothiophene-3-carboxylic acid (1.0 eq) and the azetidine boronic ester (1.2 eq).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

-

Solvent System: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

-

Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

-

Causality of Experimental Choices: The use of Pd(dppf)Cl₂ is a deliberate mechanistic choice. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, which is historically the rate-limiting bottleneck when coupling sterically hindered sp³-hybridized azetidine carbons with heteroaryl halides[4]. The biphasic 1,4-dioxane/water system ensures the simultaneous dissolution of the highly polar inorganic base and the organic substrates.

-

Self-Validating System: The reaction's progress is continuously monitored via LC-MS. The protocol is considered complete and self-validated only when the starting bromide peak is entirely consumed, and a predominant mass peak corresponding to the N-Boc protected product[M+H]⁺ (m/z 284.34) emerges. This binary checkpoint prevents premature workup and ensures catalytic turnover.

Protocol 2: Acidic Deprotection to Yield the Free Amine

Objective: Cleavage of the N-Boc group to yield the active 5-(Azetidin-3-yl)thiophene-3-carboxylic acid vector.

-

Preparation: Dissolve the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) at 0°C.

-

Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) until a 1:1 (v/v) ratio of DCM:TFA is achieved.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure and triturate with cold diethyl ether to precipitate the TFA salt of the product.

-

Causality of Experimental Choices: TFA in a non-polar solvent (DCM) provides a mild, selective protonation and subsequent fragmentation of the tert-butyl carbamate group into isobutylene and carbon dioxide. These mild conditions prevent the decarboxylation of the thiophene-3-carboxylic acid, a degradation pathway that frequently occurs under harsh aqueous acidic conditions (e.g., refluxing HCl).

-

Self-Validating System: The structural integrity of the deprotected product is verified via ¹H NMR (DMSO-d₆). The protocol validates itself through the complete disappearance of the intense 9H singlet at ~1.4 ppm (characteristic of the Boc group) and the emergence of a broad exchangeable signal corresponding to the protonated azetidinium species, confirming quantitative deprotection without scaffold degradation.

Downstream Applications in Medicinal Chemistry

Once synthesized and deprotected, the compound serves as a dual-vector hub. The carboxylic acid can undergo HATU-mediated amide couplings to target specific binding pockets, while the azetidine nitrogen can be functionalized via reductive amination to tune the molecule's pharmacokinetic profile.

Workflow for integrating azetidine-thiophene building blocks into drug discovery pipelines.

Conclusion

The 5-(Azetidin-3-yl)thiophene-3-carboxylic acid scaffold is a highly valuable, structurally rigid bioisostere that addresses common developability problems in medicinal chemistry. By sourcing the stable N-Boc protected derivative (CAS: 2092801-64-2)[1] and employing self-validating synthetic protocols, drug development professionals can reliably integrate this chimeric building block into advanced lead optimization pipelines, maximizing both target affinity and metabolic stability.

References

- Source: PharmaBlock / J. Med. Chem.

- Source: PMC (National Institutes of Health)

- Source: PMC (National Institutes of Health)

- Title: 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)

Sources

- 1. CAS:2092801-64-2, 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid-毕得医药 [bidepharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidinyl Thiophene Scaffold as a Modulator of G-Protein Coupled Receptor Signaling: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The azetidinyl thiophene motif has emerged as one such scaffold, demonstrating a remarkable versatility in modulating a range of physiological pathways. This guide provides an in-depth technical exploration of the mechanism of action of azetidinyl thiophene derivatives, with a particular focus on their role as antagonists of G-protein coupled receptors (GPCRs). We will delve into the molecular intricacies of their interaction with the Free Fatty Acid Receptor 2 (FFA2), a key player in inflammatory and metabolic signaling, using the clinical candidate GLPG0974 as a central case study.

The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore found in numerous FDA-approved drugs. Its electron-rich nature and bioisosteric similarity to a phenyl ring allow for a diverse range of interactions with biological macromolecules.[1] Coupled with the azetidine ring – a strained, four-membered nitrogen-containing heterocycle – the resulting scaffold gains unique three-dimensional structural properties that can enhance metabolic stability, solubility, and receptor affinity.[2] This combination has proven fruitful in the development of potent and selective modulators of cellular signaling.

This guide will dissect the mechanism of action of these compounds from the molecular level to cellular and in vivo responses. We will explore the underlying signaling pathways, the structure-activity relationships that govern their potency and selectivity, and the detailed experimental protocols required to elucidate their function.

Case Study: GLPG0974 - An Allosteric Antagonist of the Free Fatty Acid Receptor 2 (FFA2)

A prime example of the therapeutic potential of the azetidinyl thiophene scaffold is GLPG0974 , chemically known as 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid.[2][3] This molecule has been instrumental in elucidating the role of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, in inflammatory processes.[2][4]

The Target: Free Fatty Acid Receptor 2 (FFA2)

FFA2 is a GPCR that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are primarily produced by the gut microbiota.[5][6] FFA2 is highly expressed in immune cells, particularly neutrophils, as well as in adipose tissue and the gastrointestinal tract.[1][4] Its activation plays a crucial role in modulating inflammatory responses, metabolic homeostasis, and insulin secretion.[6][7]

The Signaling Pathway: A Dual-Coupling Mechanism

Upon activation by endogenous SCFAs, FFA2 exhibits a dual signaling capacity by coupling to two distinct G-protein families: Gαq and Gαi.[7][8]

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular activation processes, including neutrophil chemotaxis and degranulation.[9]

-

Gαi Pathway: Concurrently, FFA2 activation can couple to the Gαi pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

This dual signaling capability allows FFA2 to fine-tune cellular responses to SCFAs.

Caption: Allosteric Antagonism by GLPG0974.

Structure-Activity Relationship (SAR) Insights

The chemical structure of GLPG0974 is a testament to the careful optimization of the azetidinyl thiophene scaffold to achieve high potency and selectivity for FFA2.

-

Benzothiophene Moiety: The benzothiophene group plays a crucial role in the interaction with the allosteric binding pocket of FFA2. The aromatic system likely engages in hydrophobic and π-stacking interactions with residues within the binding site.

-

Azetidine Ring: The strained azetidine ring serves as a rigid scaffold, correctly positioning the benzothiophene and the N-benzyl groups for optimal interaction with the receptor. Its sp3-rich character can also contribute to improved metabolic stability and solubility. [2]* N-(3-chlorobenzyl) Group: This lipophilic group further enhances the binding affinity, likely through hydrophobic interactions within a sub-pocket of the allosteric site.

-

Butyric Acid Chain: This portion of the molecule can influence the pharmacokinetic properties of the compound, such as its absorption and distribution.

Experimental Protocols for Mechanism of Action Elucidation

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of an azetidinyl thiophene derivative like GLPG0974. The following protocols outline the key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the target receptor and to ascertain the nature of the binding (competitive or allosteric).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FFA2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Use a radiolabeled antagonist with high affinity for FFA2, such as [3H]GLPG0974.

-

Competition Binding:

-

Incubate a fixed concentration of [3H]GLPG0974 with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubate until equilibrium is reached.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To functionally assess the antagonist activity of the test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Methodology:

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing FFA2 (e.g., human neutrophils or HEK293-hFFA2 cells).

-

Calcium-Sensitive Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Protocol:

-

Plate the dye-loaded cells in a microplate reader equipped with a fluorometer and fluidics.

-

Pre-incubate the cells with the test compound at various concentrations or with vehicle control.

-

Stimulate the cells with a known FFA2 agonist (e.g., acetate or propionate) at a concentration that elicits a sub-maximal response (EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Experimental Workflow for MoA Elucidation.

cAMP Assay

Objective: To assess the antagonist activity of the test compound on the Gαi-mediated signaling pathway by measuring its effect on agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Use a suitable cell line expressing FFA2 (e.g., CHO-hFFA2).

-

Assay Protocol:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of an FFA2 agonist (e.g., propionate).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

-

Quantitative Data Summary

| Compound | Target | Assay | Potency (IC50/Ki) | Reference |

| GLPG0974 | Human FFA2 | Radioligand Binding (Ki) | ~9 nM | [10][11] |

| Human FFA2 | Calcium Mobilization (IC50) | 483 ± 286 nM (in whole blood) | [12] | |

| Human FFA2 | Neutrophil Migration (IC50) | Potent inhibition | [10][13] |

Conclusion: A Versatile Scaffold with Therapeutic Promise

The azetidinyl thiophene scaffold, exemplified by the FFA2 antagonist GLPG0974, represents a significant advancement in the modulation of GPCR signaling. This in-depth guide has illuminated the allosteric mechanism by which such compounds can effectively block the dual Gαq and Gαi signaling pathways of FFA2. The structure-activity relationship highlights the intricate interplay of the benzothiophene and azetidine moieties in achieving high potency and selectivity.

The detailed experimental protocols provided herein serve as a roadmap for researchers seeking to characterize the mechanism of action of novel azetidinyl thiophene derivatives. A thorough understanding of their molecular interactions and cellular consequences is paramount for the successful translation of these promising compounds into novel therapeutics for inflammatory and metabolic diseases. The continued exploration of this privileged scaffold is poised to yield a new generation of targeted and effective medicines.

References

-

Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. RSC Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]

-

Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. PMC. [Link]

-

Free fatty acid receptor 2. Wikipedia. [Link]

-

Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties. ResearchGate. [Link]

-

The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. ResearchGate. [Link]

-

8Y6Y: GLPG0974-bound human FFA2. RCSB PDB. [Link]

-

Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. PMC. [Link]

-

Research group from the University of Tokyo and Tohoku University discovers novel mechanism of receptor control. Science Japan. [Link]

-

Identification and functional characterization of allosteric agonists for the G protein-coupled receptor FFA2. PubMed. [Link]

-

Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties. Frontiers in Endocrinology. [Link]

-

The first synthetic agonists of FFA2: Discovery and SAR of phenylacetamides as allosteric modulators. PubMed. [Link]

-

FFA2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects. PMC. [Link]

-

Structural basis for the ligand recognition and signaling of free fatty acid receptors. PMC. [Link]

-

Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]

-

Characterization of the Synergistic Effect between Ligands of Opioid and Free Fatty Acid Receptors in the Mouse Model of Colitis. MDPI. [Link]

-

Recognition of GLPG0974 a Chemical structure of GLPG0974. b, c.... ResearchGate. [Link]

-

Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils. PMC. [Link]

-

A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias. Journal of Biological Chemistry. [Link]

-

Identification and Functional Characterization of Allosteric Agonists for the G Protein-Coupled Receptor FFA2. ResearchGate. [Link]

-

Development and Characterization of a Fluorescent Tracer for the Free Fatty Acid Receptor 2 (FFA2/GPR43). SciSpace. [Link]

-

G protein αq exerts expression level-dependent distinct signaling paradigms. PMC. [Link]

Sources

- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLPG0974 - Wikipedia [en.wikipedia.org]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. FFA2 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 12. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety Profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid has been found in publicly available databases. This guide has been meticulously compiled by synthesizing safety data from the constituent moieties, namely azetidine-3-carboxylic acid and thiophene-3-carboxylic acid, along with toxicological information on structurally related compounds. The recommendations herein are based on a composite hazard profile and should be implemented with the understanding that the toxicological properties of the complete molecule have not been fully investigated.

Introduction: A Proactive Approach to the Safety of a Novel Scaffold

In the landscape of modern drug discovery and chemical biology, novel molecular scaffolds are the bedrock of innovation. 5-(Azetidin-3-yl)thiophene-3-carboxylic acid represents one such scaffold, combining the strained, sp³-rich azetidine ring with the aromatic, electron-rich thiophene-3-carboxylic acid moiety. This unique combination holds potential for developing new therapeutic agents. However, with innovation comes the responsibility of ensuring the safety of the researchers and scientists who handle these new chemical entities.

The absence of a dedicated Safety Data Sheet (SDS) for this compound necessitates a proactive and scientifically grounded approach to risk assessment. This guide provides a comprehensive safety profile derived from the known hazards of its constituent parts and the broader toxicological context of related chemical classes. By understanding the potential risks associated with each component, we can establish robust safety protocols for the handling, storage, and disposal of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, ensuring a safe and responsible research environment.

Compound Overview and Inferred Hazard Profile

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring linked to a five-membered thiophene ring, which is further substituted with a carboxylic acid group.

-

Azetidine Moiety: Azetidines are saturated nitrogen-containing heterocycles. While generally more stable than their three-membered aziridine counterparts, their reactivity is influenced by significant ring strain.[1] Some substituted azetidines have been shown to possess reactivity towards biological nucleophiles such as cysteine.[2]

-

Thiophene-3-carboxylic Acid Moiety: Thiophene-containing compounds are common in pharmaceuticals. However, the thiophene ring can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive S-oxides or epoxides, which have been implicated in drug-induced toxicity.[3] The carboxylic acid group itself can also contribute to toxicity, particularly through the formation of reactive acyl glucuronide metabolites.[4][5]

Based on this structural analysis, the primary anticipated hazards are:

-

Irritation: Skin, eye, and respiratory tract irritation are common hazards for carboxylic acids and heterocyclic compounds.[6][7]

-

Metabolic Toxicity: Potential for liver or kidney toxicity due to the metabolic activation of the thiophene ring.[3]

-

Reactivity: The strained azetidine ring may exhibit unexpected reactivity.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) criteria applied to its components, the following hazard classifications are inferred for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][7]

Potential Unclassified Hazards:

-

The toxicological properties of this specific compound have not been fully investigated.[8]

-

Long-term exposure effects are unknown.

-

The potential for sensitization is unknown.

First-Aid Measures: A Self-Validating Emergency Response

In the event of an exposure, immediate and appropriate action is crucial. The following measures are recommended:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8][9] Wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][9] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing risk.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 6.

-

Do not eat, drink, or smoke in the laboratory.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Exposure Controls and Personal Protection

Engineering Controls:

-

A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the work area.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6][8]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[8]

Physical and Chemical Properties (Inferred)

The following table summarizes the known properties of the constituent parts of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid. These values are provided as estimates for the target compound.

| Property | Azetidine-3-carboxylic acid | Thiophene-3-carboxylic acid |

| Molecular Formula | C₄H₇NO₂ | C₅H₄O₂S |

| Molecular Weight | 101.11 g/mol | 128.15 g/mol |

| Appearance | White to off-white solid | Off-white to yellow solid |

| Melting Point | >300 °C (decomposes) | 138-141 °C |

| Solubility | Soluble in water | Slightly soluble in water |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[8]

Toxicological Profile: A Deeper Dive

While specific toxicological data for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is unavailable, the known toxicology of its structural components provides critical insights.

-

Acute Toxicity: The acute toxicity of the target compound is unknown. For its components, oral LD50 values in rats are generally low, suggesting moderate acute toxicity.

-

Irritation: As previously mentioned, thiophene carboxylic acids are known to be irritating to the skin, eyes, and respiratory system.[6][7]

-

Metabolic Activation of the Thiophene Ring: The thiophene moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of a reactive epoxide intermediate, which can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity or nephrotoxicity.[3] This is a critical consideration for any in vivo studies.

-

Carboxylic Acid Reactivity: The carboxylic acid group can be metabolized to form acyl glucuronides. These metabolites can be reactive and have been implicated in idiosyncratic drug toxicity.[4][5]

-

Azetidine Ring Strain and Reactivity: The inherent ring strain of the azetidine ring may lead to unexpected reactivity.[1] Studies have shown that some substituted azetidines can act as electrophiles and react with biological nucleophiles like cysteine.[2]

Experimental Protocol: Safe Handling of a Novel Compound

The following is a step-by-step protocol for the safe handling of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid in a research setting.

-

Preparation and Pre-Work:

-

Review this safety guide and any other available safety information.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Don all required PPE (safety goggles, lab coat, and appropriate gloves).

-

-

Weighing and Aliquoting:

-

Perform all weighing and handling of the solid compound within the chemical fume hood.

-

Use a spatula to transfer the solid and avoid generating dust.

-

If creating a stock solution, add the solvent to the solid slowly to prevent splashing.

-

-

Experimental Use:

-

Keep the container of the compound closed when not in use.

-

Conduct all reactions in a clean and organized workspace within the fume hood.

-

Be mindful of potential incompatibilities with other reagents.

-

-

Post-Experiment and Waste Disposal:

-

Quench any reactive waste appropriately before disposal.

-

Dispose of all waste (solid and liquid) in clearly labeled, sealed containers in accordance with institutional and local regulations.

-

Clean all contaminated glassware and equipment thoroughly.

-

Remove PPE and wash hands thoroughly before leaving the laboratory.

-

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid.

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline, profoundly influencing everything from initial screening to final formulation. This guide provides an in-depth technical overview of the solubility profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its distinct structural motifs—the thiophene core, the carboxylic acid group, and the azetidine ring. This guide details authoritative, field-proven experimental methodologies for accurately determining thermodynamic solubility and provides a framework for interpreting the resulting data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a molecule that incorporates three key pharmacophoric elements: an aromatic thiophene ring, a polar carboxylic acid functional group, and a basic azetidine moiety. The interplay of these components dictates its physicochemical properties, with solubility being paramount. Poor solubility is a major challenge in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[1] A comprehensive understanding of a compound's behavior in various organic solvents is essential for:

-

Synthetic Chemistry: Choosing appropriate solvents for reaction, purification, and crystallization.

-

In Vitro Assays: Ensuring compound viability and accurate concentration in biological screening assays, which often use DMSO as a primary stock solvent.[2]

-

Formulation Development: Designing suitable delivery systems for preclinical and clinical studies, where solubility-enhancing technologies may be required.[3]

-

Predicting ADME Properties: Gaining early insights into Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[4]

This document serves as a practical guide for establishing a robust solubility profile for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, grounding experimental design in sound scientific principles.

Theoretical Solubility Profile: A Structure-Based Analysis

The principle of "Like dissolves like" provides a foundational framework for predicting solubility.[5] The solubility of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is governed by the combined contributions of its functional groups.

-

Thiophene Ring: This five-membered aromatic heterocycle is relatively non-polar and hydrophobic. It is expected to contribute favorably to solubility in less polar organic solvents like ethers and chlorinated solvents.[1]

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the likelihood of solubility in polar protic solvents (e.g., alcohols). As an acidic functional group, its ionization state is pH-dependent, a critical factor in aqueous media but also relevant in protic organic solvents.[6][7]

-

Azetidine Ring: This saturated four-membered nitrogen heterocycle contains a secondary amine.[4][8] This group is basic and can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

Given this amphiphilic nature—possessing both polar and non-polar regions—the molecule is predicted to exhibit a nuanced solubility profile. High solubility is anticipated in polar solvents, particularly those that can engage in hydrogen bonding, such as lower-order alcohols and polar aprotic solvents like DMSO. Conversely, solubility is expected to be very limited in non-polar, non-hydrogen-bonding solvents like alkanes.

Caption: Logical relationship between functional groups and predicted solubility.

Experimental Determination of Thermodynamic Solubility

For definitive data, experimental measurement is non-negotiable. Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the gold standard.[9] The shake-flask method is the most widely accepted and authoritative technique for this determination.[4][10]

The Shake-Flask Method: A Validated Protocol

This protocol ensures that the system reaches true thermodynamic equilibrium, providing the most accurate and reliable solubility value.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until the dissolution and precipitation rates are equal. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline 5-(Azetidin-3-yl)thiophene-3-carboxylic acid (e.g., 5-10 mg) to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential for validation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial securely and place it in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., >10,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated, high-sensitivity analytical method, such as HPLC-UV.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its high sensitivity, specificity, and accuracy.[2]

-

System: A reverse-phase HPLC system with a C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to control ionization) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax).

-

Calibration: A standard curve must be generated using accurately weighed standards of the compound dissolved in the mobile phase. The curve should cover the expected concentration range of the diluted samples and demonstrate excellent linearity (R² > 0.999).

Data Presentation and Interpretation

Solubility data should be presented in a clear, quantitative format to allow for easy comparison across different solvent systems. The following table presents a hypothetical but chemically reasoned solubility profile for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |

| Methanol | Polar Protic | > 50 | Excellent H-bond donor/acceptor capabilities interact with both the -COOH and azetidine groups. |

| Ethanol | Polar Protic | 20 - 40 | Good H-bonding, but slightly lower polarity than methanol reduces interaction strength. |

| Isopropanol | Polar Protic | 5 - 15 | Increased alkyl character (hydrophobicity) further reduces solubility compared to smaller alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Exceptional polar aprotic solvent and strong H-bond acceptor, effectively solvating the entire molecule.[11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Strong polar aprotic solvent capable of solvating the polar functional groups. |

| Acetonitrile (ACN) | Polar Aprotic | 2 - 10 | Polar, but a weaker H-bond acceptor than DMSO or DMF, resulting in lower solubility. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 1 - 5 | Ether functionality has limited polarity and H-bonding capacity. |

| Dichloromethane (DCM) | Non-polar / Chlorinated | < 1 | Lacks H-bonding ability and has insufficient polarity to effectively solvate the -COOH and amine groups. |

| Toluene | Non-polar Aromatic | < 0.1 | Aromatic ring may interact with the thiophene, but overall non-polarity prevents solvation of polar groups. |

| Hexane | Non-polar Aliphatic | < 0.01 | Highly non-polar solvent, incapable of disrupting the strong intermolecular forces in the solid crystal lattice. |

Interpretation: The hypothetical data align with our theoretical analysis. The highest solubilities are observed in highly polar solvents, especially those proficient in hydrogen bonding (Methanol, DMSO). As solvent polarity and hydrogen bonding capacity decrease, the solubility drops precipitously, highlighting the dominant role of the carboxylic acid and azetidine groups in the solvation process.

Conclusion

The solubility profile of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a direct consequence of its molecular structure. The presence of strong hydrogen-bonding acidic and basic functional groups dictates that it will be most soluble in polar protic and polar aprotic organic solvents. Its solubility in non-polar solvents is expected to be negligible. This guide provides the theoretical basis and a robust, validated experimental protocol—the shake-flask method coupled with HPLC analysis—to accurately and reproducibly determine this critical physicochemical parameter. The resulting data are indispensable for guiding synthetic route optimization, designing reliable biological assays, and developing effective formulations, ultimately enabling the successful progression of this compound through the drug development process.

References

- Vertex AI Search. (2022).

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules - PMC.

- National Institutes of Health. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ICH. (2019).

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025).

- World Health Organization. (2018).

- Vertex AI Search. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution.

- Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.

- ResearchGate.

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.

- National Institutes of Health. (2025). Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem.

- Wikipedia. (2023). Azetidine.

- MedchemExpress. Thiophene-3-carboxylic acid | Biochemical Reagent.

- Chem-Impex. Thiophene-3-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Strategic Utility of 5-(Azetidin-3-yl)thiophene-3-carboxylic Acid in Modern Fragment-Based Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from high-throughput screening (HTS) of massive, highly lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has necessitated the design of highly efficient, low-molecular-weight building blocks. 5-(Azetidin-3-yl)thiophene-3-carboxylic acid represents a masterclass in rational scaffold design. Commercially available in various protected forms[1], this specific molecular fragment combines three distinct pharmacophoric elements—an azetidine ring, a thiophene core, and a carboxylic acid—each serving a precise physicochemical and synthetic purpose.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its structural components, its pharmacological applications across diverse target classes, and self-validating experimental workflows for its integration into drug discovery pipelines.

The Physicochemical Rationale: Escaping Flatland

The selection of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid as a starting material is driven by the need to optimize ligand efficiency (LE) and lipophilic efficiency (LipE) early in the drug discovery process.

-